molecular formula C20H20N2O2 B2732375 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide CAS No. 2034268-18-1

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide

Cat. No.: B2732375
CAS No.: 2034268-18-1
M. Wt: 320.392
InChI Key: OAKOXVACURQLQW-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide is a chemical hybrid scaffold designed for pharmaceutical and biological research. This compound integrates a furan-pyridine moiety, a privileged structure in medicinal chemistry known for its potential to interact with various biological targets . Similar molecular frameworks, particularly those featuring furan and pyridine subunits, are actively investigated in oncology research for their role as protein kinase inhibitors . These inhibitors are crucial tools for exploring novel therapeutic pathways in diseases such as chronic lymphocytic leukemia, breast cancer, and prostate cancer . The benzamide core of the molecule is a common pharmacophore that can facilitate binding to enzymatic active sites. As a result, this compound is a valuable candidate for high-throughput screening in drug discovery, serving as a key intermediate in the synthesis and optimization of potential small-molecule therapeutics. Its primary research value lies in its application toward understanding and inhibiting specific kinase-driven signaling pathways that promote cell proliferation and survival in various malignancies.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-5-15-8-10-16(11-9-15)20(23)22-14-17-6-3-12-21-19(17)18-7-4-13-24-18/h3-4,6-13H,2,5,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKOXVACURQLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide typically involves multiple steps. One common route starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide . This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to yield the corresponding carbothioamide . The final step involves the reaction of this intermediate with 4-propylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nitration with nitric acid, bromination with bromine, and acylation with acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Nitro, bromo, and acyl derivatives of the furan ring.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs from the provided evidence (e.g., TRPV1 antagonists and sulfonamide derivatives) highlight key differences in substituents, synthetic yields, and physicochemical properties. Below is a detailed comparison:

Key Observations:

Structural Variations: The target compound’s furan-2-yl group on pyridine contrasts with bulkier substituents (e.g., cyclopropane, cyclobutylmethoxy) in TRPV1 antagonists . The 4-propylbenzamide group differs from the propanamide-sulfonamide systems in analogs, likely altering solubility and metabolic stability .

Synthetic Efficiency :

  • Yields for TRPV1 antagonists (72–79%) and sulfonamide derivatives (54–85%) suggest that steric and electronic factors influence reaction efficiency. The target compound’s furan substituent may simplify synthesis compared to trifluoromethyl or sulfonamide groups .

Physicochemical Properties :

  • Melting points for analogs correlate with substituent bulk and crystallinity. For example, Compound 44 (cyclobutylmethoxy) melts at 100–102°C, while Compound 20 (sulfonamide) melts at 85–90°C. The target compound’s furan group may lower its melting point due to reduced symmetry .

The 4-propyl group may increase logP compared to polar sulfonamides .

Research Implications

  • TRPV1 Antagonism: TRPV1 antagonists in rely on trifluoromethylpyridine and sulfonamide motifs for activity. The target compound’s furan and benzamide groups may offer a novel binding profile, warranting in vitro testing .
  • Sulfonamide Replacements : highlights sulfonamide derivatives with high yields (82–85%). Replacing sulfonamides with benzamide-furan systems could reduce toxicity risks while retaining efficacy .

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C20H20N2O2
Molecular Weight: 320.4 g/mol
CAS Number: 2034533-86-1

The compound features a furan ring linked to a pyridine moiety, which is further connected to a propylbenzamide structure. This unique combination may contribute to its biological activity by allowing interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Furan and Pyridine Rings: The initial step often involves acylation reactions.
  • Coupling Reaction: The furan and pyridine derivatives are coupled through a methyl linkage to the benzamide group.
  • Purification: Techniques such as crystallization or chromatography are employed to achieve high purity levels suitable for biological testing.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition: The compound can bind to specific enzymes, potentially inhibiting their activity. For instance, it may affect cytochrome P450 enzymes, which are crucial in drug metabolism.
  • Receptor Modulation: It has been suggested that this compound could interact with various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies demonstrate that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, it has shown activity against specific cancer cell lines in ELISA-based assays .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

StudyFindings
Reddy et al. (2017)Identified the compound's potential as a RET kinase inhibitor, demonstrating significant inhibition of cell proliferation driven by RET mutations .
Sivaramkumar et al. (2010)Reported on the compound's ability to destabilize dihydrofolate reductase (DHFR), suggesting a novel mechanism for inhibiting cell growth through NADK inhibition .
BenchChem AnalysisHighlighted the compound's broad applicability in organic synthesis and potential therapeutic uses due to its structural features.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis is typically required. A plausible route involves:

Coupling the furan-pyridine moiety : Utilize Suzuki-Miyaura cross-coupling to attach furan to the pyridine ring, as seen in analogous heterocyclic systems .

Benzamide formation : React the intermediate with 4-propylbenzoyl chloride under Schotten-Baumann conditions.

  • Optimization : Key parameters include catalyst selection (e.g., Pd(PPh₃)₄ for coupling), solvent polarity (DMF or THF), and temperature control (60–80°C). Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, pyridine ring protons at δ 8.0–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry, as demonstrated for related benzamide derivatives .

Q. How can researchers ensure compound purity, and what are common sources of impurities?

  • Purity Assessment : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Aim for ≥98% purity .
  • Impurity Sources : Incomplete coupling reactions, unreacted starting materials, or oxidation byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity .
  • Molecular Docking : Screen against target proteins (e.g., bacterial enzymes like acps-pptase) to identify binding affinities. Use software like AutoDock Vina .
    • Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ values) to refine models .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay Variability : Standardize protocols (e.g., consistent cell lines, incubation times).
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to assess significance (p < 0.05) .
  • Dose-Response Curves : Generate full curves (e.g., 0.1–100 µM) to confirm potency trends .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Design :

  • Substituent Variation : Modify the propyl chain (e.g., cyclopropyl, fluoropropyl) or furan ring (e.g., methylfuran) .
  • Bioactivity Profiling : Test derivatives against bacterial enzymes (e.g., acps-pptase) and mammalian targets to assess selectivity .
    • Data Interpretation : Use clustering algorithms (e.g., PCA) to identify critical structural motifs .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Challenges :

  • Heat Transfer : Exothermic reactions may require jacketed reactors for temperature control.
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for large batches .
    • Process Optimization : Use continuous flow reactors to improve yield and reproducibility .

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